1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Overview
Description
The compound 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a multi-substituted benzene derivative that contains a bromo, methoxy, methyl, and nitro group attached to the benzene ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The presence of different functional groups on the benzene ring can lead to a variety of chemical reactions and interactions, making it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives can be achieved through various routes. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, is reported to be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the exact synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is not detailed in the provided papers, similar synthetic strategies could be employed, such as electrophilic aromatic substitution reactions where the methoxy and methyl groups serve as directing groups to facilitate the introduction of the bromo and nitro groups at specific positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole were determined, showing that nucleophilic substitution reactions can be used to introduce different functional groups onto a heterocyclic ring . These studies provide insights into the possible molecular geometry and electronic structure of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, suggesting that the presence of electron-withdrawing and electron-donating groups can significantly affect the overall molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives can vary significantly depending on the solvent and conditions. For example, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in a room temperature ionic liquid compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene could also exhibit unique reactivity under various conditions, potentially leading to a range of products through electron transfer mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives can be influenced by the nature of the substituents. For instance, the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces was investigated, revealing that the molecular orbital density of states is modified due to molecule-molecule and molecule-substrate interactions . This indicates that the physical properties such as electron affinity and work function of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene could be tailored by the specific arrangement of substituents, which is important for applications in surface engineering and material science.
Scientific Research Applications
Unconventional Chemical Reactions
An unconventional reaction of diazomethane with a related compound, 1,3,6-trihydroxy-2-methyl-4-nitrobenzene, resulted in not only the expected methoxy derivative but also an isomer with a novel structure, showcasing the complex reactivity patterns that similar compounds can undergo (Jones et al., 1977).
Spectroscopic Studies
Spectroscopic and molecular orbital studies of substituted anisoles, including structures similar to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, help in understanding the electronic environment and the influence of substituents on chemical shifts in NMR spectroscopy, offering insights into the electronic properties of these compounds (Pandiarajan et al., 1994).
Polymer Solar Cells Improvement
The formation of charge transfer complexes with a similar compound, 1-Bromo-4-Nitrobenzene, significantly improves the electron transfer process in polymer solar cells, highlighting the potential of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in enhancing the efficiency of photovoltaic materials (Fu et al., 2015).
Crystallographic Insights
Crystallographic analysis of 2,4-Diiodo-3-nitroanisole provides valuable structural information that can be analogously relevant to understanding the crystal structure and molecular interactions of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, aiding in the design of materials with desired properties (Li et al., 2012).
Surface Engineering of Silicon
The grafting of benzene derivatives onto Si(111) surfaces, including compounds similar to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, demonstrates the potential for silicon surface engineering, impacting semiconductor technology and materials science (Hunger et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPBDDNOSELGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463441 | |
Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
CAS RN |
85598-13-6 | |
Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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